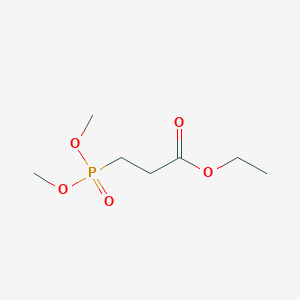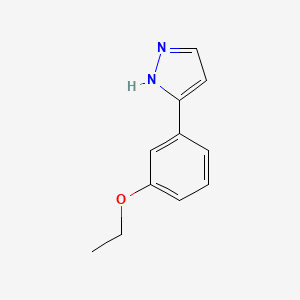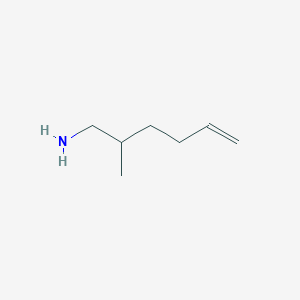
Ethyl 3-dimethoxyphosphorylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-dimethoxyphosphorylpropanoate, also known as EDPP, is a chemical compound that is widely used in scientific research. It is a phosphoramidate prodrug of the antiviral agent, 2',3'-dideoxyinosine (ddI), which is used in the treatment of HIV infections. EDPP is a potent inhibitor of HIV-1 reverse transcriptase and has been extensively studied for its antiviral activity.
Scientific Research Applications
Ethyl 3-dimethoxyphosphorylpropanoate has been extensively studied for its antiviral activity against HIV-1. It is a potent inhibitor of reverse transcriptase, which is an essential enzyme for the replication of the virus. This compound has been shown to inhibit the replication of HIV-1 in vitro and in vivo. It has also been studied for its potential as a therapeutic agent for other viral infections, such as hepatitis B and C.
Mechanism of Action
Ethyl 3-dimethoxyphosphorylpropanoate inhibits the activity of reverse transcriptase by binding to the enzyme's active site. This prevents the enzyme from converting viral RNA into DNA, which is required for viral replication. This compound is a prodrug that is converted into ddI in vivo. ddI is a nucleoside analogue that is incorporated into viral DNA, leading to chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It is rapidly metabolized in vivo, with a half-life of approximately 30 minutes. This compound is rapidly converted into ddI, which is then eliminated from the body.
Advantages and Limitations for Lab Experiments
Ethyl 3-dimethoxyphosphorylpropanoate is a potent and specific inhibitor of reverse transcriptase, making it a valuable tool for studying the replication of HIV-1 and other retroviruses. It is also a prodrug of ddI, which is used in the treatment of HIV infections. However, this compound has a short half-life in vivo, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the research of Ethyl 3-dimethoxyphosphorylpropanoate. One potential area of study is the development of new prodrugs of ddI that have improved pharmacokinetic properties. Another area of study is the use of this compound and other reverse transcriptase inhibitors in combination therapies for the treatment of HIV infections. Additionally, this compound may have potential as a therapeutic agent for other viral infections, such as hepatitis B and C. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesis Methods
Ethyl 3-dimethoxyphosphorylpropanoate is synthesized by the reaction of ethyl chloroformate with 3-dimethoxyphosphorylpropanoic acid in the presence of triethylamine. The resulting product is then treated with ammonia to yield this compound. The synthesis of this compound is a simple and efficient process that can be easily scaled up for large-scale production.
properties
IUPAC Name |
ethyl 3-dimethoxyphosphorylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O5P/c1-4-12-7(8)5-6-13(9,10-2)11-3/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHWUQRABPZYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCP(=O)(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)






![N-[(1-benzylpiperidin-4-yl)methyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2952409.png)
![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-morpholin-4-ylpropyl)benzenesulfonamide](/img/structure/B2952410.png)
![2,2,2-trifluoro-N-{2-[1-(4-methoxyphenyl)imidazo[1,5-a]pyridin-3-yl]ethyl}acetamide](/img/structure/B2952413.png)


